molecular formula C5H6N2O3S B137703 3-Hydroxypyridine-2-sulfonamide CAS No. 145099-44-1

3-Hydroxypyridine-2-sulfonamide

Cat. No.: B137703
CAS No.: 145099-44-1
M. Wt: 174.18 g/mol
InChI Key: ZHYAXTKFHYTYSM-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-sulfonamide is a heterocyclic organic compound with the molecular formula C5H6N2O3S. It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a sulfonamide group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 3-Hydroxypyridine-2-sulfonamide involves the pyridinization of bio-based furfural. This process uses a Raney Fe catalyst in water, with ammonia as the nitrogen source, at a temperature of 120°C. The reaction yields 3-Hydroxypyridine with an efficiency of 18.2% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of bio-based feedstocks and environmentally friendly catalysts, as mentioned above, represents a promising approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxypyridine-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    3-Hydroxypyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.

    2-Hydroxypyridine-3-sulfonamide: The position of the hydroxyl and sulfonamide groups is reversed, leading to different chemical properties and reactivity.

    Pyridine-2-sulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 3-Hydroxypyridine-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-hydroxypyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYAXTKFHYTYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 263.7 g of 3-benzyloxy-pyrid-2-ylsulfonamide in 2.5 of methanol is hydrogenated with the addition of 26 g of 5% Pd/C catalyst. After 23.8 of hydrogen have been absorbed, the catalyst is filtered off. After evaporation of the methanol, 3-hydroxypyrid-2-ylsulfonamide remains in the form of a crystalline mass. Melting point 162°-164° C.
Name
3-benzyloxy-pyrid-2-ylsulfonamide
Quantity
263.7 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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